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molecular formula C9H11NO B1339671 1,2,3,4-Tetrahydroisoquinolin-8-ol CAS No. 32999-37-4

1,2,3,4-Tetrahydroisoquinolin-8-ol

Cat. No. B1339671
M. Wt: 149.19 g/mol
InChI Key: UHEOSCFYXMSUPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07381719B2

Procedure details

Combine 8-Methoxy-tetrahydroisoquinoline (665.7 mg, 4.08 mmol) and 48% HBr at room temperature. Reflux the reaction for 3 hours and then cool to room temperature. Recrystallize the product from EtOH and Diethyl ether to afford 754.2 mg, 3.28 mmol (80% yield) of the title compound as a tannish white solid: 1H NMR (500 MHz, DMSO); 2.9 (2H, t, J=6.16, 5.86), 3.2-3.4 (2H, m), 4.0 (2H, s), 6.6-6.8 (2H, m), 7.0-7.1 (1H, m), 8.8-9.1 (2H, b m), 9.9 (1H, s); MS m/z 148 (M+).
Quantity
665.7 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
80%

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:4]=[CH:5][CH:6]=[C:7]2[C:12]=1[CH2:11][NH:10][CH2:9][CH2:8]2.Br>>[CH2:11]1[C:12]2[C:7](=[CH:6][CH:5]=[CH:4][C:3]=2[OH:2])[CH2:8][CH2:9][NH:10]1

Inputs

Step One
Name
Quantity
665.7 mg
Type
reactant
Smiles
COC=1C=CC=C2CCNCC12
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at room temperature
TEMPERATURE
Type
TEMPERATURE
Details
Reflux
CUSTOM
Type
CUSTOM
Details
the reaction for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
Recrystallize the product from EtOH and Diethyl ether

Outcomes

Product
Name
Type
product
Smiles
C1NCCC2=CC=CC(=C12)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 3.28 mmol
AMOUNT: MASS 754.2 mg
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 80.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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